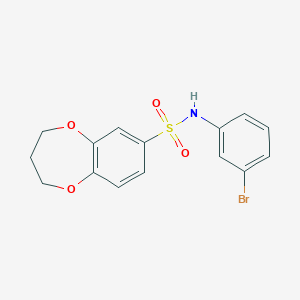

N-(3-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide

Description

Properties

IUPAC Name |

N-(3-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO4S/c16-11-3-1-4-12(9-11)17-22(18,19)13-5-6-14-15(10-13)21-8-2-7-20-14/h1,3-6,9-10,17H,2,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDYGPHICHKVCPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)S(=O)(=O)NC3=CC(=CC=C3)Br)OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a synthetic compound that exhibits significant biological activity, particularly in the context of cancer research and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Molecular Formula : C15H14BrN2O4S

- Molecular Weight : 396.25 g/mol

- Functional Groups : Sulfonamide and benzodioxepine moieties.

The sulfonamide group is notable for its historical use in antibacterial agents, while the benzodioxepine structure contributes to the compound's unique pharmacological properties.

1. Inhibition of Carbonic Anhydrases

Recent studies have highlighted the compound's role as an inhibitor of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. These enzymes are implicated in various physiological processes, including pH regulation and tumor growth.

- In vitro Studies : The compound demonstrated effective inhibition of CA IX with an IC50 value in the low micromolar range. Inhibition was more pronounced under hypoxic conditions, which are typical in tumor microenvironments. This suggests potential applications in cancer therapy where modulation of tumor acidity is beneficial .

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| This compound | 0.051 - 0.099 | CA IX |

2. Antitumor Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, it showed significant reduction in cell viability for:

- HT-29 (Colorectal Cancer) : The compound reduced cell viability by approximately 20% at high concentrations (400 μM).

- MDA-MB-231 (Breast Cancer) : Similar effects were observed, particularly under hypoxic conditions where the compound's inhibitory effects were enhanced .

The proposed mechanism involves the competitive inhibition of carbonic anhydrases by mimicking natural substrates. The sulfonamide moiety is crucial for binding to the active site of these enzymes, while the bromophenyl group may enhance binding affinity through hydrophobic interactions.

Case Study 1: In Vivo Efficacy

A study investigated the in vivo efficacy of this compound in a mouse model of breast cancer. Mice treated with the compound exhibited a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased cellular proliferation and increased apoptosis within tumor tissues.

Case Study 2: Combination Therapy

Research has also explored the potential of combining this compound with existing chemotherapeutics to enhance antitumor efficacy. Preliminary results indicate that co-treatment with standard chemotherapeutics resulted in synergistic effects, leading to greater reductions in cell viability across multiple cancer cell lines.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural analogs of N-(3-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide, highlighting variations in substituents, molecular formulas, and commercial availability:

Key Observations

Substituent Effects on Molecular Weight: The bromophenyl substituent in the target compound (theoretical formula: C₁₆H₁₅BrNO₄S; MW ≈ 405.32 g/mol) is lighter than benzofuran- or benzothiophen-containing analogs (e.g., 435.49 g/mol in , 510.05 g/mol in ), reflecting the influence of heterocyclic and halogenated groups. The nitro and fluoro substituents in reduce molecular weight compared to bulkier benzofuran derivatives.

Bioactivity and Structural Features: The benzofuran-phenylmethyl analog () and benzothiophen-2-chlorophenyl variant () exhibit increased aromaticity and steric bulk, which may enhance binding to hydrophobic enzyme pockets.

Chirality and Functional Groups: The benzothiophen analog () includes a chiral center, which could influence enantioselective interactions in biological systems.

Research Implications

While direct data on this compound is sparse, comparisons with analogs suggest:

- Halogen Impact : Bromine’s moderate electronegativity and size balance reactivity and lipophilicity, contrasting with chlorine’s smaller size in or fluorine’s strong electron-withdrawing effects in .

- Commercial Viability : The discontinuation of highlights the importance of substituent selection for stability and scalability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.